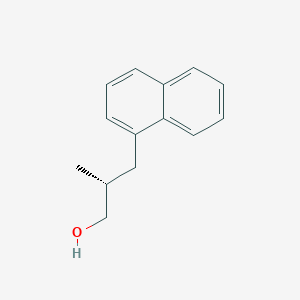

(R)-2-Methyl-3-(1-naphthyl)-1-propanol

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-naphthalen-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIFEQUXADCRQX-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC2=CC=CC=C21)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC2=CC=CC=C21)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-(1-naphthyl)-1-propanol typically involves the asymmetric reduction of 1-acetonaphthone. One common method employs the use of a chiral catalyst, such as a ruthenium complex, to achieve high enantioselectivity. The reaction conditions often include the use of ammonium formate as a reducing agent and a solvent like methanol .

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-3-(1-naphthyl)-1-propanol may involve large-scale asymmetric catalytic reduction processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-(1-naphthyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: It can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: 1-Naphthyl-2-propanone or 1-naphthylpropanoic acid.

Reduction: 2-Methyl-3-(1-naphthyl)propane.

Substitution: 2-Methyl-3-(1-naphthyl)-1-chloropropane or 2-Methyl-3-(1-naphthyl)-1-bromopropane.

Scientific Research Applications

®-2-Methyl-3-(1-naphthyl)-1-propanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis

Mechanism of Action

The mechanism by which ®-2-Methyl-3-(1-naphthyl)-1-propanol exerts its effects is primarily through its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (R)-2-Methyl-3-(1-naphthyl)-1-propanol, such as propanol backbones, aromatic substituents, or functional group variations. Key differences and research findings are summarized below:

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Molecular Formula: C₉H₁₃NOS

- Key Features: Replaces the 1-naphthyl group with a thiophene ring and introduces a methylamino group at the third carbon.

- The amino group increases basicity and hydrogen-bonding capability, making it suitable for pharmaceutical intermediates (e.g., dopamine analogs) .

4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol

- Molecular Formula: C₁₉H₂₁NOS

- Key Features: Combines naphthalen-1-ol and thiophene-methylamino groups on a propanol chain.

- Implications: The hydroxyl group on naphthalene introduces polarity and oxidative susceptibility, contrasting with the inert 1-naphthyl group in the target compound . This structure is linked to analytical challenges in impurity profiling, as noted in USP standards for drug formulations .

3-(2-Pyridylmethylamino)-1-propanol

- Molecular Formula : C₉H₁₄N₂O

- Key Features: Substitutes naphthalene with a pyridine ring and adds a methylamino group.

- Implications :

1-Propanol

- Molecular Formula : C₃H₈O

- Key Features : A simple primary alcohol lacking aromatic or methyl substituents.

- The absence of 1-propanol in CO-driven syntheses highlights the critical role of *CO intermediates in forming branched analogs like the target compound .

Comparative Data Table

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (R)-2-Methyl-3-(1-naphthyl)-1-propanol?

- Methodological Answer : Asymmetric catalysis, such as using chiral catalysts (e.g., BINAP-metal complexes), can induce stereoselectivity during the formation of the alcohol group. Enzymatic resolution with lipases or esterases may also separate enantiomers post-synthesis. For example, (R)-configured propanol derivatives have been purified via immobilized lipase-mediated transesterification . Additionally, chiral auxiliary-assisted synthesis, where a temporary chiral group directs stereochemistry, can improve enantiomeric excess (e.g., >98% purity achieved for similar (R)-propanol derivatives) .

Q. How can impurities or by-products in the synthesis of this compound be identified and mitigated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., amylose- or cellulose-based stationary phases) is critical for separating enantiomers and detecting impurities. Gas chromatography-mass spectrometry (GC-MS) can identify volatile by-products, while nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) resolves structural ambiguities. For instance, naphthalene-derived impurities, such as 1-naphthol or methylnaphthalene isomers, may form during synthesis and require rigorous purification via silica gel chromatography .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : - and -NMR can confirm the presence of the naphthyl group (aromatic protons at δ 7.2–8.3 ppm) and the chiral center (split signals due to diastereotopic protons).

- Polarimetry : Measures optical rotation to verify enantiomeric identity (e.g., (R)-configuration shows a specific value).

- Infrared (IR) Spectroscopy : Identifies hydroxyl (O-H stretch at ~3200–3600 cm) and aromatic C-H stretches .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability and toxicity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites. For example, naphthyl groups are prone to epoxidation, which may generate reactive metabolites .

- QSAR Models : Relate structural features (e.g., logP, steric bulk) to toxicity endpoints (e.g., hepatotoxicity, mutagenicity). Data from naphthalene derivatives in toxicological studies (e.g., hepatic effects in rodents) can inform these models .

Q. What advanced techniques resolve discrepancies between theoretical and experimental biological activity data for this compound?

- Methodological Answer :

- In Vitro Assays : Use hepatic microsomes or cell lines (e.g., HepG2) to assess metabolic stability. Compare results with computational predictions to identify gaps (e.g., unaccounted enzyme isoforms).

- Isotope-Labeled Studies : Track metabolite formation using -labeled propanol derivatives to validate metabolic pathways .

Q. How can the stereochemical integrity of this compound be preserved under varying storage conditions?

- Methodological Answer :

- Chiral Stability Studies : Monitor racemization rates via polarimetry or chiral HPLC under stress conditions (e.g., pH, temperature). For example, (R)-propanol derivatives stored at 4°C in inert atmospheres (argon) show minimal enantiomeric loss over 6 months .

- Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) to inhibit radical-mediated degradation of the naphthyl group .

Safety and Handling Considerations

Q. What are the critical toxicological risks associated with handling this compound?

- Methodological Answer :

- Acute Toxicity : Refer to naphthalene derivative data (e.g., oral LD in rats: 1,930 mg/kg for 1-methylnaphthalene). Use PPE (gloves, goggles) to prevent dermal/ocular exposure .

- Mutagenicity Screening : Conduct Ames tests to assess bacterial reverse mutation potential. Nitro-containing analogs (e.g., nitroimidazole derivatives) may require stricter handling due to mutagenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.